molecular formula C13H14ClNO3S B13214271 1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride

1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride

Cat. No.: B13214271
M. Wt: 299.77 g/mol
InChI Key: YPRABPYUPRDMJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride typically involves multiple steps. The starting materials and specific reaction conditions can vary, but a common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Chemical Reactions Analysis

1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride can undergo various chemical reactions, including:

Scientific Research Applications

1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its reactive sulfonyl chloride group.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs targeting specific biological pathways.

    Industry: While not widely used industrially, it can serve as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride largely depends on its reactivity. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This reactivity makes it useful in the study of enzyme inhibition and protein modification .

Comparison with Similar Compounds

1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride can be compared to other sulfonyl chloride-containing compounds, such as:

Properties

Molecular Formula

C13H14ClNO3S

Molecular Weight

299.77 g/mol

IUPAC Name

1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinoline-7-sulfonyl chloride

InChI

InChI=1S/C13H14ClNO3S/c14-19(17,18)11-6-5-9-2-1-7-15(12(9)8-11)13(16)10-3-4-10/h5-6,8,10H,1-4,7H2

InChI Key

YPRABPYUPRDMJM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)S(=O)(=O)Cl)N(C1)C(=O)C3CC3

Origin of Product

United States

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